Cas no 91799-71-2 (1-Chloro-8-iodonaphthalene)

1-Chloro-8-iodonaphthalene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-8-iodonaphthalene

-

- MDL: MFCD18411109

- インチ: 1S/C10H6ClI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H

- InChIKey: XQMTUYPCVZYIGH-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC=C2C=CC=C(C2=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 0

1-Chloro-8-iodonaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000582-5g |

1-Chloro-8-iodonaphthalene |

91799-71-2 | 95% | 5g |

$1800.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679662-5g |

1-Chloro-8-iodonaphthalene |

91799-71-2 | 98% | 5g |

¥21302.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679662-1g |

1-Chloro-8-iodonaphthalene |

91799-71-2 | 98% | 1g |

¥8006.00 | 2024-04-25 | |

| Chemenu | CM615115-5g |

1-chloro-8-iodonaphthalene |

91799-71-2 | 95%+ | 5g |

$2959 | 2024-07-20 | |

| Alichem | A219000582-1g |

1-Chloro-8-iodonaphthalene |

91799-71-2 | 95% | 1g |

$580.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1105130-1g |

1-chloro-8-iodonaphthalene |

91799-71-2 | 95% | 1g |

$1000 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1105130-5g |

1-chloro-8-iodonaphthalene |

91799-71-2 | 95% | 5g |

$2500 | 2025-02-26 | |

| Chemenu | CM615115-1g |

1-chloro-8-iodonaphthalene |

91799-71-2 | 95%+ | 1g |

$953 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1105130-5g |

1-chloro-8-iodonaphthalene |

91799-71-2 | 95% | 5g |

$2500 | 2025-02-25 |

1-Chloro-8-iodonaphthalene 関連文献

-

Jonas Polkaehn,Peter Ehlers,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2023 21 9669

-

Ernst Bergmann,Jehuda Hirshberg J. Chem. Soc. 1936 331

1-Chloro-8-iodonaphthaleneに関する追加情報

Introduction to 1-Chloro-8-iodonaphthalene (CAS No. 91799-71-2)

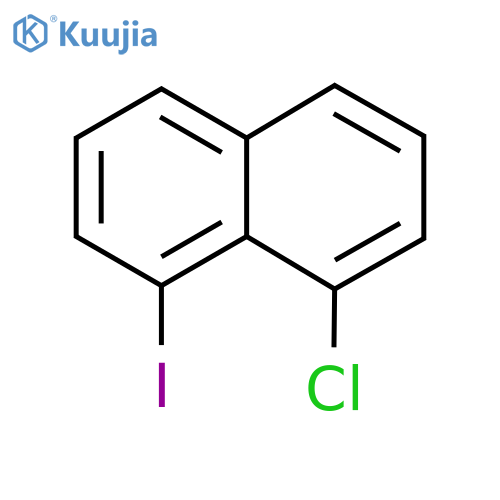

1-Chloro-8-iodonaphthalene, identified by the chemical abstracts service number 91799-71-2, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the class of halogenated naphthalenes, which have garnered considerable attention due to their versatile reactivity and structural properties. The presence of both chlorine and iodine substituents on the naphthalene core enhances its utility in various synthetic transformations, making it a valuable building block for more complex molecules.

The structural motif of 1-Chloro-8-iodonaphthalene consists of a naphthalene ring system with a chlorine atom at the 1-position and an iodine atom at the 8-position. This arrangement imparts unique electronic and steric characteristics, which are exploited in cross-coupling reactions, particularly in the context of palladium-catalyzed processes. The compound’s ability to participate in such reactions has made it a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.

Recent advancements in synthetic methodologies have highlighted the importance of halogenated naphthalenes like 1-Chloro-8-iodonaphthalene. For instance, studies have demonstrated its efficacy in constructing complex heterocyclic frameworks through transition-metal-catalyzed coupling reactions. These reactions often serve as key steps in the development of novel therapeutic agents, including those targeting cancer and infectious diseases. The compound’s dual halogenation provides multiple sites for functionalization, enabling chemists to tailor molecular architectures with precision.

In the realm of pharmaceutical research, 1-Chloro-8-iodonaphthalene has been employed in the synthesis of small-molecule inhibitors that modulate critical biological pathways. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which play a pivotal role in treating various forms of cancer. The chlorine and iodine atoms facilitate selective modifications, allowing researchers to fine-tune binding interactions with biological targets. This flexibility has been instrumental in optimizing drug candidates for improved efficacy and reduced toxicity.

The compound’s reactivity also extends to polymer chemistry, where it serves as a monomer or intermediate in the synthesis of functionalized polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in electronics and advanced materials science. The incorporation of halogen atoms into polymer backbones can further enhance properties such as flame retardancy and UV resistance, broadening the scope of potential applications.

From a synthetic chemistry perspective, 1-Chloro-8-iodonaphthalene exemplifies the strategic use of halogenated aromatic compounds in modern organic synthesis. Its participation in Suzuki-Miyaura and Heck couplings has been particularly noteworthy, enabling the efficient construction of biaryl systems that are otherwise challenging to access. These methodologies have found broad utility in both academic research and industrial-scale manufacturing processes.

The industrial significance of 1-Chloro-8-iodonaphthalene is further underscored by its role in agrochemical research. Halogenated naphthalenes are frequently incorporated into herbicides and pesticides due to their ability to interact selectively with biological targets. By leveraging the reactivity of 1-Chloro-8-iodonaphthalene, chemists can design molecules that disrupt specific metabolic pathways in pests while minimizing environmental impact.

Future directions in the study of 1-Chloro-8-iodonaphthalene may explore its applications in photodynamic therapy and other advanced therapeutic modalities. The compound’s ability to undergo photochemical transformations could be harnessed to develop light-sensitive drugs that release active species upon irradiation, offering new strategies for treating localized diseases.

In conclusion, 1-Chloro-8-iodonaphthalene (CAS No. 91799-71-2) represents a versatile and highly functional intermediate with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of organic synthesis innovation.

91799-71-2 (1-Chloro-8-iodonaphthalene) 関連製品

- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)

- 186895-24-9(3-(4-Benzyloxy-3-methoxy-phenyl)-propionic acid ethyl ester)

- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)

- 139236-75-2(5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid)

- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)

- 1261679-75-7(1-Bromo-3-(difluoromethyl)-2-nitrobenzene)

- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)

- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)

- 1778736-18-7(Biotin-PEG4-alcohol)

- 2172059-62-8(N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)